Cas no 4937-63-7 (8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

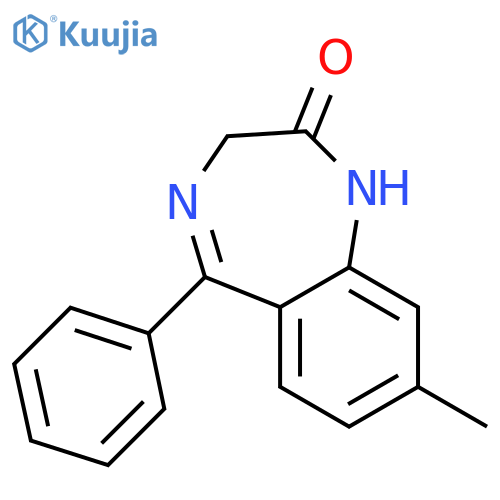

4937-63-7 structure

商品名:8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

CAS番号:4937-63-7

MF:C16H14N2O

メガワット:250.295163631439

CID:5417126

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 化学的及び物理的性質

名前と識別子

-

- 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

- 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

-

- インチ: 1S/C16H14N2O/c1-11-7-8-13-14(9-11)18-15(19)10-17-16(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)

- InChIKey: FMKLCTMNSCESOP-UHFFFAOYSA-N

- ほほえんだ: N1C2=CC(C)=CC=C2C(C2=CC=CC=C2)=NCC1=O

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3371-0879-5μmol |

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |

4937-63-7 | 90%+ | 5μmol |

$63.0 | 2023-07-27 | |

| Life Chemicals | F3371-0879-2μmol |

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |

4937-63-7 | 90%+ | 2μmol |

$57.0 | 2023-07-27 | |

| Life Chemicals | F3371-0879-5mg |

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |

4937-63-7 | 90%+ | 5mg |

$69.0 | 2023-07-27 | |

| Life Chemicals | F3371-0879-3mg |

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |

4937-63-7 | 90%+ | 3mg |

$63.0 | 2023-07-27 | |

| Life Chemicals | F3371-0879-2mg |

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |

4937-63-7 | 90%+ | 2mg |

$59.0 | 2023-07-27 | |

| Life Chemicals | F3371-0879-1mg |

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |

4937-63-7 | 90%+ | 1mg |

$54.0 | 2023-07-27 | |

| Life Chemicals | F3371-0879-4mg |

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |

4937-63-7 | 90%+ | 4mg |

$66.0 | 2023-07-27 |

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

4937-63-7 (8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量